Z-Pra-OH, chemically known as 2-{[3-(3-methoxybenzoyl)imidazo[1,2-a]pyridin-8-yl]oxy}-1-(3-methoxyphenyl)ethan-1-one, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's unique structure allows for various modifications, making it a versatile candidate for research and application in drug development. It is classified under organic compounds and specifically falls within the category of imidazo-pyridine derivatives.
Z-Pra-OH can be sourced from chemical suppliers and is cataloged under the CAS number 869116-13-2. It is classified as a small organic molecule with a molecular formula of and a molecular weight of approximately 416.4 g/mol. The compound's classification as an imidazo-pyridine derivative indicates its potential utility in pharmaceuticals, particularly in targeting various biological pathways.
The synthesis of Z-Pra-OH involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor the progress and confirm the identity of the synthesized compound.
Z-Pra-OH features a complex molecular structure characterized by an imidazo-pyridine core linked to a methoxybenzoyl group and a phenyl group. Its structural formula can be represented as follows:
The compound exhibits significant structural features that contribute to its biological activity, including hydrogen bond donors and acceptors, which are critical for interactions with biological targets.
Z-Pra-OH is capable of undergoing various chemical reactions:
These reactions highlight Z-Pra-OH's versatility in synthetic applications.
The mechanism of action of Z-Pra-OH involves its interaction with specific biological targets, potentially influencing signaling pathways or enzymatic activities. While detailed mechanisms remain under investigation, preliminary studies suggest that the compound may act on receptors or enzymes pertinent to therapeutic areas such as cancer or inflammation.
Relevant data regarding these properties can be obtained from databases like PubChem.
Z-Pra-OH holds promise for various scientific uses:
The Fmoc/t-Bu strategy dominates contemporary Z-Pra-OH incorporation due to its orthogonality and compatibility with propargyl functionality. Standard protocols employ Fmoc-Pra-OH (CAS 198561-07-8) as the precursor, where the α-amine is protected by the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The deprotection mechanism proceeds through a two-step elimination process: initial abstraction of the acidic C9 proton by a secondary amine base (typically piperidine) followed by β-elimination generating dibenzofulvene (DBF), which is scavenged by the amine to form stable adducts [1] [7].
Critical challenges include aspartimide formation at Asp-Pra sequences under prolonged basic conditions, generating cyclic succinimide intermediates that undergo epimerization and piperidinolysis. This side reaction is particularly pronounced in sequences containing -Asp-Gly-, -Asp-Asp-, or -Asp-Asn- motifs adjacent to Pra [2]. Mitigation strategies involve:
The carboxylic acid moiety of Pra remains unprotected during SPPS, requiring careful coupling activation to prevent racemization. Empirical data confirm optimal yields using oxyma/dic activation at 0.1M concentration in DMF with double coupling for Pra incorporation following sterically hindered residues [2].
The propargyl side chain's reactivity necessitates strategic protection schemes during Z-Pra-OH incorporation. The triple bond remains unprotected in most SPPS applications due to its stability under Fmoc cleavage conditions (20% piperidine/DMF). However, when performing on-resin CuAAC click reactions, temporary protection becomes essential to prevent unintended cycloadditions.
Table 1: Orthogonal Protecting Groups for Propargylglycine
Protecting Group | Cleavage Conditions | Compatibility | Application Context |
---|---|---|---|
None | N/A | Fmoc/tBu SPPS | Standard Z-Pra-OH synthesis |
Trimethylsilyl (TMS) | Mild fluoride (TBAF) | Acid/base-sensitive sequences | Sequential on-resin modifications |
Propargyloxycarbonyl (Poc) | Pd⁰-catalyzed deprotection | Orthogonal to Fmoc | Orthogonal deprotection strategies |
Alloc | Pd(PPh₃)₄/PhSiH₃ | Photolabile groups | Photocaged peptide synthesis |
The benzyloxycarbonyl (Z) group in Z-Pra-OH is cleaved under strong acid conditions (e.g., 95% TFA with scavengers), making it incompatible with tBu-based side-chain protection. For extended syntheses requiring acid-stable N-terminal protection, the ivDde group [1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl] offers orthogonality through hydrazinolysis (2% hydrazine/DMF) without affecting propargyl functionality [2]. Compatibility studies confirm that the propargyl group remains intact under standard SPPS conditions, enabling efficient post-synthetic modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) without prior deprotection [1].
Submonomeric strategies enable backbone diversification by constructing Pra residues in situ from simpler precursors. The semicarbazone approach employs N-acylhydrazones as masked carbonyl equivalents, which undergo chemoselective transformations to install propargyl side chains. The optimized four-step sequence involves:
This method achieves >85% diastereoselectivity for (R)-Pra when using chiral auxiliaries like (S)-phenylglycinol, confirmed by chiral HPLC analysis. Key advantages include circumventing the racemization-prone activation step required for preformed Pra derivatives and enabling late-stage side-chain diversification [4].
The semicarbazone intermediate serves as a platform for structural diversification through N-functionalization prior to propargyl installation. Palladium-catalyzed cross-coupling enables introduction of complex substituents:
Post-functionalization with propargyl bromide yields side-chain diversified Pra analogs including:
This approach significantly expands the chemical space accessible for Pra-containing peptides, particularly for generating focused libraries targeting alkyne-responsive biological systems. Reaction yields range from 65-92% with purities >90% after C18 purification, confirmed by LC-MS analysis [4].
In vitro translation systems bypass the limitations of the canonical genetic code through ribosomal reprogramming, enabling Z-Pra-OH incorporation at specified positions. Key technological advances include:
A significant breakthrough involves ribosome engineering with deletion of release factor 1 (RF1) combined with engineered elongation factors (EF-P) that alleviate ribosomal stalling at consecutive Pra sites. This system achieves up to 5 consecutive Z-Pra-OH incorporations in model peptides with 40-60% full-length product yield, overcoming previous limitations in polymerizing β-substituted amino acids [4] [8].
The OrthoRep platform revolutionizes aaRS engineering through continuous in vivo hypermutation in Saccharomyces cerevisiae. This system employs:
Table 2: Engineered aaRS Systems for Z-Pra-OH Incorporation
Parent aaRS | Host | Selection Strategy | Incorporation Efficiency | Key Mutations |
---|---|---|---|---|
Methanomethylophilus alvus PylRS | S. cerevisiae | OrthoRep hypermutation | 91% relative to sense codon | L266M, Y268F, L270I |
Methanosarcina barkeri PylRS | E. coli | Phage-assisted evolution | 78% relative to sense codon | N311A, L305V, C348F |
E. coli TyrRS | Mammalian cells | FRET-based FACS | 64% relative to sense codon | D182G, F183M, L186A |
Remarkably, evolved PylRS variants demonstrate autoregulatory behavior where Z-Pra-OH binding enhances aaRS expression through conformational activation of hidden promoter elements. This minimizes translational leakiness in the absence of Z-Pra-OH while achieving near-native incorporation efficiency (91% relative to sense codons) in its presence. The platform successfully evolved aaRSs for 13 distinct noncanonical amino acids including Z-Pra-OH within 4-6 selection cycles, demonstrating unprecedented efficiency in orthogonal translation system development [5] [9].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: